molecular formula C8H12O4 B1491760 Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate CAS No. 879715-16-9

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Cat. No. B1491760
CAS RN: 879715-16-9
M. Wt: 172.18 g/mol
InChI Key: IJJPGCZLHBVWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (EHDPC) is an organic compound belonging to the class of carboxylates. It is a colorless crystalline solid, with a melting point of 118°C. It is soluble in water and other organic solvents, and is used in various scientific and industrial applications.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate and its derivatives are pivotal in synthetic organic chemistry, serving as precursors or intermediates in the synthesis of diverse heterocyclic compounds. For instance, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized via a one-pot three-component reaction, proving essential for the synthesis of fluorinated fused heterocyclic compounds (W. Wang, Jia Li, Li Zhang, Liping Song, Min Zhang, W. Cao, H. Deng, M. Shao, 2012). Similarly, the compound has been involved in the creation of two isomeric enaminones through the reaction with 1-naphthylamine, highlighting its utility in generating compounds with potential for varied biological activities and chemical properties (A. Brbot-Šaranović, G. Pavlović, V. Vrdoljak, M. Cindrić, 2001).

Corrosion Inhibition

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate derivatives have been explored for their corrosion inhibition properties. Pyran derivatives have shown significant inhibition efficiency in protecting mild steel in acidic environments, with studies demonstrating that these compounds act as mixed-type inhibitors, suggesting their potential applications in materials science and engineering (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, S. Chitra, 2020).

properties

IUPAC Name

ethyl 4-hydroxy-3,6-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJPGCZLHBVWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
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Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
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Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
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Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

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